molecular formula C21H18N2O2S2 B2674787 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide CAS No. 682766-09-2

3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide

Cat. No.: B2674787
CAS No.: 682766-09-2
M. Wt: 394.51
InChI Key: PIGMQLOENHGLRQ-DQBOXZGESA-N
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Description

The description of an organic compound like this would typically involve identifying the functional groups present in the molecule. In this case, it appears to contain a thioxothiazolidinone group, an amide group, and a phenyl group .


Synthesis Analysis

The synthesis of a compound like this would likely involve several steps, each introducing a different part of the molecule. The exact process would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally .

Scientific Research Applications

Antimicrobial Activity

Research has identified derivatives of the thiazolidinone class, which includes compounds structurally related to 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide, as effective antimicrobial agents. These compounds have been synthesized and evaluated for their activity against a variety of bacterial and fungal strains. For instance, certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, demonstrating their potential as broad-spectrum antimicrobial agents. The antimicrobial efficacy of these compounds is attributed to their ability to interact with bacterial cell components, leading to cell death (Holota et al., 2019), (Incerti et al., 2017).

Anticancer Activity

Furthermore, thiazolidinone derivatives have been explored for their anticancer properties. Research demonstrates that these compounds can inhibit the growth of various human tumor cell lines at micromolar concentrations, suggesting their potential as anticancer agents. The anticancer activity may be related to the ability of these compounds to interfere with cellular proliferation pathways, induce apoptosis, or inhibit enzymes critical for cancer cell survival. The specific mechanisms of action are subject to ongoing research, highlighting the importance of these compounds in the development of new cancer treatments (Deep et al., 2016), (Krátký et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s intended to be a drug, for example, the mechanism of action might involve interaction with a specific biological target .

Safety and Hazards

Safety and hazards would be determined based on experimental data. This could include toxicity studies and assessments of environmental impact .

Future Directions

Future directions could include further optimization of the synthesis process, exploration of other potential uses for the compound, and more detailed studies of its properties .

Properties

IUPAC Name

3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c24-19(22-17-11-5-2-6-12-17)14-15-23-20(25)18(27-21(23)26)13-7-10-16-8-3-1-4-9-16/h1-13H,14-15H2,(H,22,24)/b10-7+,18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGMQLOENHGLRQ-DQBOXZGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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